molecular formula C10H13N B3068571 (R)-2-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 63430-95-5

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Numéro de catalogue B3068571
Numéro CAS: 63430-95-5
Poids moléculaire: 147.22 g/mol
Clé InChI: JZICUKPOZUKZLL-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-MeTHQ, is a chiral bicyclic compound that has been the subject of extensive research due to its potential applications in medicinal chemistry. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Applications De Recherche Scientifique

Antibiotic Properties

The compound (R)-2-Methyl-1,2,3,4-tetrahydroquinoline, as part of the tetrahydroquinoline family, has shown potential in antibiotic applications. A study on Janibacter limosus identified a tetrahydroquinoline derivative, helquinoline, which exhibited significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Catalytic Applications

In catalysis, this compound has been used in the enantioselective construction of spiroindolenines. The application involves the use of a phosphoramidite ligand derived from 2-methyl-1,2,3,4-tetrahydroquinoline, leading to highly enantioenriched spiroindolenine derivatives (Wu et al., 2010).

Potential in Neurological Research

In the neurological field, the presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline was identified in human brains, both in Parkinsonian and normal states. This indicates a potential role of these compounds in neurodegenerative diseases such as Parkinson's disease (Niwa et al., 1987).

Pharmaceutical Intermediates

The compound has also been studied as an intermediate in pharmaceutical synthesis. For instance, the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, an intermediate in the synthesis of the antibiotic flumequine, has been investigated (Bálint et al., 2000).

Hydrogenation Studies

In chemical research, studies on hydrogenation pathways of quinolines over Raney Nickel and Ru/C used 1,2,3,4-tetrahydroquinolines as initial products, highlighting their importance in understanding chemical processes (Okazaki et al., 1990).

Synthesis of Hydroquinolines

Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines, using 1,2,3,4-tetrahydroquinolines, has demonstrated a new, atom economical approach for the preparation of these compounds (Vieira & Alper, 2007).

Asymmetric Transfer Hydrogenation

The compound plays a role in asymmetric transfer hydrogenation, important for producing optically pure tetrahydroquinolines, which are necessary in pharmaceutical and agrochemical synthesis (Wang et al., 2009).

Propriétés

IUPAC Name

(2R)-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICUKPOZUKZLL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337228
Record name (2R)-1,2,3,4-Tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

63430-95-5
Record name (2R)-1,2,3,4-Tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methylquinoline (584 mg, 4.1 mmol), indium powder (4.21 g, 36.7 mmol), saturated aqueous ammonium chloride solution (6.3 ml) and ethanol (21 ml) were heated at reflux for 3 days. On cooling to room temperature, water was added and the mixture was filtered through Keiselguhr. The filtrate was adjusted to pH 9 with 2M sodium hydroxide solution and extracted with DCM (×2). The extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 10% EtOAc in 60-80C petroleum ether gave the title compound as a pale yellow oil (383 mg). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.96 (m, 2H), 6.60 (t, 1H), 6.47 (d, 1H), 3.68 (br, 1H), 3.40 (m, 1H), 2.84 (ddd, 1H), 2.72 (ddd, 1H), 1.92 (m, 1H), 1.60 (m, 1H), 1.21 (d, 3H).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 ml of methylene chloride, 55.6 mg of a pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl2]2), 16.7 mg of (R)-prolinamide and 15.6 mg of triethylamine were added, and the mixture was stirred under argon atmosphere at room temperature for about 30 minutes to give a catalyst-containing mixture. In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and a 1/10 amount of the catalyst-containing mixture (equivalent to 0.1 mol % as an iridium chloride dimer) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 67.4%). The R-enantiomer was in excess and the optical purity was 85.4% ee.
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and the catalyst-containing mixture was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature overnight to give 2-methyl-1,2,3,4-tetrahydroquinoline. The S-enantiomer was in excess and the optical purity was 86.4% ee.
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and 66.5 mg (2.0 mol %) of crystalline (S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) (Cp*Ir(Cl−)(S-PA-H+)) was added. After cooling to −20° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was continuously stirred at the same temperature for 20 hours. Then, the reaction was completed. The reaction mixture was basified with an aqueous potassium carbonate solution and then the resulting layers were separated. The organic layer was washed with water and concentrated to give 1.05 g of 2-methyl-1,2,3,4-tetrahydroquinoline as an oil.
[Compound]
Name
(S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
66.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and as a catalyst, 6.7 mg (0.2 mol %) of a crystalline (R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) complex (Cp*Ir(Cl−)(R-PA-H+)) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 73%). The R-enantiomer was in excess and the optical purity was 90.2% ee.
[Compound]
Name
(R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
6.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
36
Citations
G Li, J Ren, P Yao, Y Duan, H Zhang, Q Wu… - ACS …, 2014 - ACS Publications
The current toolkit of biocatalysts for the production of enantiomerically pure chiral amines is largely restricted to amine transaminases, ammonia lyases, or the genetic variants of …
Number of citations: 56 pubs.acs.org
VP Krasnov, GL Levit, IM Bukrina, IN Andreeva… - tetrahedron …, 2003 - Elsevier
Acylation of racemic 2,3-dihydro-3-methyl-4H-1,4-benzoxazine, 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline with N-tosyl-(S)-prolyl chloride resulted in their kinetic …
Number of citations: 69 www.sciencedirect.com
WB Liu, H He, LX Dai, SL You - Synthesis, 2009 - thieme-connect.com
A series of novel phosphoramidite ligands were synthesized from enantiopure BINOL and 2-methylindoline or 2-methyl-1, 2, 3, 4-tetrahydroquinoline. These ligands were found to be …
Number of citations: 74 www.thieme-connect.com
L Qin, D Zheng, B Cui, N Wan, X Zhou, Y Chen - Tetrahedron Letters, 2016 - Elsevier
Whole cell of Pseudomonas monteilii ZMU-T01 strains mediated oxidative resolution of racemic 2-substituted 1,2,3,4-tetrahydroquinolines has been successfully described. A series of …
Number of citations: 12 www.sciencedirect.com
YA Titova, DA Gruzdev, OV Fedorova… - Chemistry of …, 2018 - Springer
4-Hydroxy-(2S)-prolines bearing 3,4-dihydro-2H-1,4-benzoxazine or 1,2,3,4-tetrahydroquinoline fragments were synthesized and studied as chiral catalysts in the Biginelli reaction. The …
Number of citations: 12 link.springer.com
L Qin, G Deng, L Du, B Cui, N Wan, Y Chen - Tetrahedron Letters, 2022 - Elsevier
Monoamine oxidase strain (MAO-5) from Pseudomonas monteilii ZMU-T01 mediated oxidative resolution of racemic 2-substituted indolines has been successfully described. A series of …
Number of citations: 2 www.sciencedirect.com
C Xu, L Zhang, C Dong, J Xu, Y Pan… - Advanced Synthesis …, 2016 - Wiley Online Library
The iridium‐catalyzed highly regioselective transfer hydrogenation of a variety of 2‐substituted and 2,9‐disubstituted 1,10‐phenanthrolines under mild conditions with formic acid as the …
Number of citations: 25 onlinelibrary.wiley.com
WW Paudler, M Cheplen - Fuel, 1979 - Elsevier
The basic components contained in a coal liquefaction product obtained from the Wilsonville, Alabama coal liquefaction pilot plant were examined by means of capillary-column …
Number of citations: 70 www.sciencedirect.com
G Li, P Yao, P Cong, J Ren, L Wang, J Feng… - Scientific Reports, 2016 - nature.com
To further expand the substrate range of the cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans, a library of diverse mutants was created and assayed toward a group of …
Number of citations: 15 www.nature.com
MN Zemtsova, YA Golovko, YA Gruzd… - Russian Journal of …, 2021 - Springer
A convenient method of synthesis of fused heterocyclic systems, involving cyclization of the reaction products of 2-aryl-1,2,3,4-tetrahydroquinolines with triphosgene, chloroacetyl …
Number of citations: 6 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.